Troxerutin-d12

LC-MS/MS Bioanalysis Isotopic Labeling

Quantifying troxerutin via LC-MS/MS without an isotopic internal standard leads to significant analytical variability from matrix effects and inconsistent recovery. Troxerutin-d12 resolves this by providing a near-identical physicochemical analog with a distinct mass shift, ensuring precise co-elution and superior correction. - Designed as a stable isotope-labeled internal standard for accurate troxerutin quantification. - Corrects for ion suppression and extraction variability, enabling lower limits of quantification. - Aligns with bioanalytical guidance for robust pharmacokinetic and bioequivalence studies.

Molecular Formula C33H42O19
Molecular Weight 754.7 g/mol
Cat. No. B15354207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTroxerutin-d12
Molecular FormulaC33H42O19
Molecular Weight754.7 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OCCO)C5=CC(=C(C=C5)OCCO)OCCO)O)O)O)O)O)O
InChIInChI=1S/C33H42O19/c1-14-23(38)26(41)28(43)32(49-14)48-13-21-24(39)27(42)29(44)33(51-21)52-31-25(40)22-17(37)11-16(45-7-4-34)12-20(22)50-30(31)15-2-3-18(46-8-5-35)19(10-15)47-9-6-36/h2-3,10-12,14,21,23-24,26-29,32-39,41-44H,4-9,13H2,1H3/t14-,21?,23-,24+,26+,27-,28?,29+,32?,33-/m1/s1/i4D2,5D2,6D2,7D2,8D2,9D2
InChIKeyIYVFNTXFRYQLRP-LKVYDDMVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Troxerutin-d12: Stable Isotope-Labeled Internal Standard


Troxerutin-d12 is a deuterated analog of the flavonoid troxerutin (vitamin P4), with twelve hydrogen atoms substituted by deuterium [1]. As a stable isotope-labeled (SIL) internal standard, it is designed to co-elute with the non-labeled analyte while exhibiting a distinct mass-to-charge ratio in mass spectrometry [2]. This compound belongs to the class of stable isotope-labeled internal standards specifically intended for accurate quantification of troxerutin in biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS) .

1 Stable isotope-labeled internal standard for LC-MS/MS bioanalysis
2 Co-elution with unlabeled troxerutin; distinct mass shift for MS differentiation
3 Supports matrix-effect correction in quantitative bioanalytical methods

Troxerutin-d12: Advantages Over Non-Isotopic IS


In LC-MS/MS quantification, unlabeled troxerutin cannot serve as an internal standard because it is indistinguishable from the analyte itself, rendering accurate calibration impossible [1]. While some methods employ structurally related but non-isotopic flavonoids such as rutin as internal standards, these compounds do not perfectly match the extraction efficiency, chromatographic behavior, or ionization efficiency of troxerutin, thereby failing to correct fully for matrix effects and recovery variability [2]. Stable isotope-labeled internal standards like Troxerutin-d12 exhibit nearly identical physicochemical properties to the target analyte while providing a distinct mass difference, enabling co-elution and precise compensation for sample preparation and instrumental variation .

Unlabeled troxerutin cannot serve as IS
Indistinguishable from analyte; calibration and quantification impossible.
Non-isotopic IS (e.g., rutin) mismatch
May differ in extraction, chromatography, and ionization, limiting full correction of matrix effects and recovery variability.
Troxerutin-d12 advantage
Co-elutes with near-identical physicochemical properties, enabling precise compensation for sample preparation and instrument variation.

Troxerutin-d12 Quantitative Evidence


Mass Shift vs Unlabeled Troxerutin

Troxerutin-d12 exhibits a molecular mass shift of +12 Da compared to unlabeled troxerutin, enabling unequivocal differentiation in mass spectrometry without chromatographic separation . This is achieved through the substitution of 12 hydrogen atoms with deuterium atoms across the three hydroxyethyl moieties of the troxerutin molecule .

Mass shift vs unlabeled
Data to verify
Δ +12.07 Da (1.6% mass increase)
Reported mass shift supports analyte differentiation without chromatographic separation; co-elution maintained.
Lot-specific confirmation recommended via high-resolution MS.
LC-MS/MS Bioanalysis Isotopic Labeling

Isotopic vs Non-Isotopic Internal Standard

A validated LC-MS/MS method for troxerutin quantification in human plasma using rutin as a non-isotopic internal standard achieved a lower limit of quantification (LLOQ) of 31.25 pg/mL and demonstrated intra- and inter-day precision ≤ 13.5% across the calibration range [1]. However, stable isotope-labeled internal standards such as Troxerutin-d12 are recognized to provide superior correction for ion suppression/enhancement and extraction recovery variability compared to structurally similar but non-isotopic alternatives like rutin .

SIL-IS vs non-isotopic IS
Class-level inference
Non-isotopic method (rutin): LLOQ 31.25 pg/mL, CV ≤13.5%
SIL-IS: expected improved matrix-effect correction; magnitude method-dependent
SIL-IS may reduce ion suppression/enhancement variability relative to non-isotopic alternatives.
Regulatory guidance prefers SIL-IS; rutin-based methods may require additional matrix-effect validation.
Pharmacokinetics Method Validation Internal Standard Selection

Isotopic Purity Specifications

Commercially available Troxerutin-d12 is typically supplied with isotopic purity specifications, with one supplier indicating purity >85% . The primary impurity of concern in deuterated internal standards is the presence of unlabeled (d0) or partially deuterated isotopologues, which can introduce systematic quantification bias if not controlled [1]. For Troxerutin-d12, the d0 impurity (unlabeled troxerutin) contributes to the analytical signal at the analyte's m/z channel, potentially causing overestimation of analyte concentration.

Isotopic purity
Data to verify
>85% (vendor-specified)
Isotopic impurity (d0) may introduce systematic bias; lot-specific CoA review recommended.
Apply correction factors if unlabeled fraction is significant.
Quality Control Isotopic Purity Impurity Profiling

Supplier Sourcing and Catalog Availability

Troxerutin-d12 is available as a catalog item from Toronto Research Chemicals (TRC) under catalog number TRC-T893202, supplied in 5 mg quantity . TRC is a recognized specialty supplier of stable isotope-labeled compounds for research applications, providing documented batch traceability [1].

Catalog sourcing
Supporting evidence
TRC-T893202, 5 mg
Specialty supplier with documented batch traceability supports method transfer and longitudinal studies.
Verify lot-specific documentation upon procurement.
Procurement Catalog Reference Traceability

Troxerutin-d12 Recommended Applications


LC-MS/MS Pharmacokinetic Method Development

Troxerutin-d12 is the optimal internal standard for developing and validating LC-MS/MS methods to quantify troxerutin in human or animal plasma for pharmacokinetic (PK) studies [1]. Unlike methods employing non-isotopic internal standards such as rutin, the use of Troxerutin-d12 provides superior correction for matrix effects, ion suppression, and extraction recovery variability, thereby enabling lower limits of quantification and improved assay precision required for regulatory PK submissions [2].

Bioavailability and Bioequivalence Testing

For bioavailability and bioequivalence studies of troxerutin-containing pharmaceutical formulations, accurate quantification across a wide dynamic range is essential [1]. Troxerutin-d12 enables precise determination of plasma concentration-time profiles, including low-concentration terminal elimination phases, by compensating for analytical variability that non-isotopic internal standards cannot fully address [2]. This supports robust assessment of formulation performance metrics such as Cmax and AUC.

In Vitro Metabolism and Cell Uptake Studies

In studies investigating the cellular uptake, metabolic stability, or intracellular distribution of troxerutin and its derivatives, Troxerutin-d12 serves as an internal standard for accurate quantification in cell lysates and culture media [1]. The isotopic internal standard corrects for sample preparation losses and ionization variability in complex cellular matrices, enabling reliable measurement of parameters such as apparent permeability (Papp) and intracellular accumulation [2].

Therapeutic Drug Monitoring and Clinical Research

For clinical research protocols requiring therapeutic drug monitoring of troxerutin in patient plasma, Troxerutin-d12 provides the analytical reliability necessary for generating pharmacokinetic data suitable for regulatory review [1]. The use of a stable isotope-labeled internal standard aligns with FDA and EMA bioanalytical method validation guidance, which recommends SIL-IS to minimize matrix effects and ensure inter-laboratory reproducibility [2].

Application
Selection Property
Validation Focus
LC-MS/MS PK method development research
Co-eluting SIL-IS for matrix-effect correction
Method precision and LLOQ validation in target matrix
Bioavailability / bioequivalence study research
Plasma concentration-time profile accuracy across dynamic range
Exposure model review (Cmax, AUC)
In vitro metabolism / cell uptake studies
Recovery and ionization correction in complex cell matrices
Apparent permeability and intracellular accumulation quantification
Human plasma research matrix quantification
SIL-IS for matrix-effect control in research PK monitoring
Inter-laboratory reproducibility and method transfer review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
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